molecular formula C9H11BrO3 B2407811 (4-Bromo-2,6-dimethoxyphenyl)methanol CAS No. 1823377-41-8

(4-Bromo-2,6-dimethoxyphenyl)methanol

Cat. No.: B2407811
CAS No.: 1823377-41-8
M. Wt: 247.088
InChI Key: DUOUGYRQMLZWNC-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a methanol group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol typically involves the bromination of 2,6-dimethoxybenzyl alcohol. One common method includes the reaction of 2,6-dimethoxybenzyl alcohol with bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the para position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-dimethoxyphenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2,6-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in neurological and metabolic processes. The inhibition of these enzymes can lead to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.

    4-Bromo-2,6-dimethylphenol: Used as a preservative and in microbial control.

Uniqueness

(4-Bromo-2,6-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual methoxy groups and bromine atom make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(4-bromo-2,6-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOUGYRQMLZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823377-41-8
Record name (4-bromo-2,6-dimethoxyphenyl)methanol
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